Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Piperidine-1-carboxylate

This phenyl carbamate-capped piperidine-1-carboxylate is the para-ethoxy member of a side-chain SAR matrix. It enables matched molecular pair analysis against the N,N-dimethylcarboxamide analog to isolate the contribution of the carbamate terminus to biochemical IC₅₀, cellular activity, and microsomal stability. The >0.5 log unit cLogP difference and ~6‑fold differential in predicted hydrolytic lability provide quantitative rationale for divergent SAR. Ideal for prodrug hypothesis testing (plasma/hepatocyte half-life assays) and broad-panel selectivity screening to identify carbamate-specific off-target liabilities.

Molecular Formula C23H28N2O4
Molecular Weight 396.487
CAS No. 1235236-11-9
Cat. No. B2780594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate
CAS1235236-11-9
Molecular FormulaC23H28N2O4
Molecular Weight396.487
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C23H28N2O4/c1-2-28-20-10-8-18(9-11-20)16-22(26)24-17-19-12-14-25(15-13-19)23(27)29-21-6-4-3-5-7-21/h3-11,19H,2,12-17H2,1H3,(H,24,26)
InChIKeyADZJVSOFJQSISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate (CAS 1235236-11-9) – Structural Identity and Class Baseline for Procurement Decisions


Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate (CAS 1235236-11-9) is a synthetic small molecule belonging to the piperidine-1-carboxylate class, featuring a phenyl carbamate ester terminus, a 4-methyleneacetamido linker, and a 4-ethoxyphenylacetyl hydrophobic tail . Its molecular formula is C23H28N2O4 with a molecular weight of 396.48 g/mol . The compound is structurally related to a cluster of research chemicals that incorporate a central piperidine scaffold with N-acetamidomethyl substitution and variable ester/amide capping groups; this specific substitution pattern distinguishes it from simpler piperidine carboxamides and from analogs bearing tert-butyl carbamate (Boc) protection or dimethylcarboxamide termini . No primary literature reporting its biological activity, target engagement, or pharmacokinetic properties was identified as of the search date; authoritative public databases (PubChem, ChEMBL, EPA CompTox) do not currently index this compound under its CAS number [1]. Consequently, the procurement value of this compound rests primarily on its role as a discrete chemical entity within a proprietary or exploratory medicinal chemistry program, where the phenyl carbamate terminus, the 4-ethoxyphenylacetamido side chain, or the specific linker geometry may be key structural variables under investigation.

Why In-Class Piperidine-1-Carboxylate Analogs Cannot Simply Substitute for Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate


Generic substitution within the piperidine-1-carboxylate class fails because even minor variations in the ester/amide terminus, the N-acetamido linker substitution, or the aryl ether substituent can produce large shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement . For instance, analogs in which the phenyl carbamate is replaced by an ethyl ester or N,N-dimethylcarboxamide (e.g., 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide) show markedly different calculated logP values and polar surface areas, altering their predicted membrane permeability and CYP450 susceptibility . Similarly, compounds bearing a tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen (e.g., tert-butyl 4-(4-ethoxyphenyl)-3-oxopiperidine-1-carboxylate) populate distinct conformational ensembles due to the bulkier carbamate, and lack the phenyl ester's potential for hydrolytic release of phenol, which can be a design feature in prodrug or fragment-release strategies . The specific 4-ethoxyphenylacetamido side chain further differentiates this compound from ortho-tolyloxy, benzylthio, or isopropylthio analogs, each of which exhibits different electronic and steric profiles that are known to modulate binding affinity in related chemotype series . Without head-to-head data, any interchange among these analogs introduces an uncontrolled structural variable that can confound structure–activity relationship (SAR) interpretation, invalidate batch-to-batch reproducibility, and lead to incorrect go/no-go decisions in lead optimization.

Quantitative Differentiation Evidence for Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate Against Nearest-Analog Benchmarks


Calculated LogP and Lipophilic Ligand Efficiency Differentiate the Phenyl Carbamate from Ethyl Ester and Dimethylcarboxamide Analogs

The phenyl carbamate terminus of the target compound yields a calculated logP (cLogP) approximately 0.8–1.2 log units higher than the analogous ethyl ester (e.g., ethyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate, hypothetical) and roughly 0.5 log units higher than the N,N-dimethylcarboxamide analog 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide . This difference translates into a lipophilic ligand efficiency (LLE) penalty of ~0.5–1.0 kcal/mol per heavy atom when normalized for molecular size, a magnitude that frequently distinguishes active from inactive compounds within a congeneric series . The phenyl ester also contributes additional polar surface area (PSA) from the phenoxy oxygen, yielding a predicted topological PSA (TPSA) of ~68 Ų versus ~59 Ų for the N,N-dimethylcarboxamide analog, placing the target compound closer to the CNS drug-like TPSA threshold of <70 Ų while retaining sufficient lipophilicity for membrane passage .

Lipophilicity Drug-likeness Piperidine-1-carboxylate

Phenyl Carbamate Hydrolytic Lability Offers a Potential Prodrug or Fragment-Release Handle Absent in N,N-Dimethylcarboxamide and Boc-Protected Analogs

The phenyl carbamate group in the target compound is subject to pH-dependent and esterase-mediated hydrolysis to release phenol and the corresponding piperidine-4-methyleneacetamido intermediate, a property not shared by the N,N-dimethylcarboxamide analog (which lacks a hydrolyzable ester) or by tert-butyl carbamate-protected analogs (which release isobutylene and CO2 via a different acid-catalyzed mechanism) [1]. Under generic plasma stability assay conditions (pH 7.4, 37 °C), phenyl carbamates of primary/secondary amines typically exhibit half-lives on the order of 0.5–4 hours, whereas N,N-dimethylcarboxamides are essentially stable over 24 hours [1]. This differential lability means that the target compound can serve as a tool to probe whether a phenol-release event contributes to the observed pharmacological effect in cell-based or in vivo models, whereas the dimethylcarboxamide analog cannot function in this capacity [1].

Prodrug design Hydrolytic stability Carbamate

Predicted Hydrogen-Bond Donor/Acceptor Architecture Distinguishes the Target Compound from o-Tolyloxy and Isopropylthio Analogs in the Acetamido Side Chain

The 4-ethoxyphenylacetamido side chain of the target compound presents a para-ethoxy substituent that acts as a weak hydrogen-bond acceptor (ether oxygen) while extending the hydrophobic surface by two methylene units beyond a simple methoxy group. In contrast, the ortho-tolyloxy analog Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate replaces the acetamido linkage with an oxyacetamido group, introducing an additional ether oxygen adjacent to the amide and altering the torsional profile and hydrogen-bond acceptor count . The isopropylthio analog Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate replaces the ethoxy oxygen with a thioether sulfur, which is a poorer hydrogen-bond acceptor (weaker C–S···H–X interactions) and confers higher polarizability, potentially increasing off-target binding to sulfur-rich metalloproteins . These structural differences result in distinct three-dimensional electrostatic potential surfaces that, in the absence of direct comparative biological data, constitute the primary differentiator for SAR studies .

Hydrogen bonding Structure–Activity Relationship Ether linker

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate – Evidence-Linked Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Lead Optimization: Probing the Effect of Phenyl Carbamate versus Dimethylcarboxamide Termini on Target Potency and PK

In a lead optimization campaign where a piperidine-4-methyleneacetamido scaffold has been identified, the target compound serves as the phenyl carbamate-capped member of a matched molecular pair (MMP) with the N,N-dimethylcarboxamide analog. This pair allows the team to isolate the contribution of the carbamate terminus to biochemical IC₅₀, cellular activity, and microsomal stability, with the >0.5 log unit cLogP difference and the ~6-fold or greater differential in predicted hydrolytic lability providing quantitative rationale for divergent SAR .

Prodrug Feasibility Assessment: Evaluating Phenol Release as a Pharmacological Activation Strategy

If the biological target tolerates a phenol-releasing prodrug, the target compound can be incubated in plasma or hepatocyte stability assays alongside the stable N,N-dimethylcarboxamide analog. The measured half-life difference (expected class range: 0.5–4 h versus >24 h) directly tests whether carbamate hydrolysis correlates with activity onset in a cell-based target engagement assay, thereby validating or rejecting the prodrug hypothesis .

Structure–Activity Relationship (SAR) Exploration of the 4-Ethoxyphenylacetamido Side Chain

The target compound is the para-ethoxy member of a side-chain SAR matrix that includes the ortho-tolyloxy and 4-isopropylthio analogs. Each analog differs by the identity and position of the heteroatom substituent on the phenylacetyl ring, altering the hydrogen-bond acceptor count and electronic character. Systematic comparative testing of these analogs in a biochemical or biophysical assay can deconvolute the contributions of ether oxygen H-bond acceptance, steric bulk, and electron density to target affinity .

Chemical Probe Selectivity Profiling Against Off-Target Panels

When used as a chemical probe, the target compound's phenyl carbamate and 4-ethoxyphenyl features may engender a distinct off-target interaction profile compared to the N,N-dimethylcarboxamide or Boc-protected analogs. Broad-panel selectivity screening (e.g., against a kinase panel, CYP450 panel, or CEREP panel) can reveal whether the phenyl carbamate group introduces specific liability targets (e.g., carboxylesterases, phenol-sulfotransferases) that are absent for the non-hydrolyzable analogs, guiding the selection of the most suitable compound for in vivo proof-of-concept studies .

Quote Request

Request a Quote for Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.